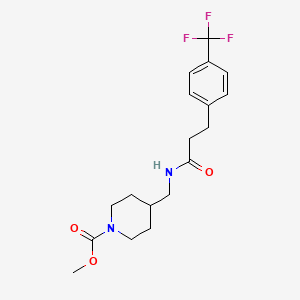

Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines and their derivatives have major applications in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, was reported from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This isomeric pyrazole was obtained in yields ranging from 4–24% .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group is a key structural motif in this compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and may involve multiple steps. For instance, the synthesis of a related compound involved an acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. Trifluoromethylpyridines and their derivatives are known for their unique physicochemical properties .Applications De Recherche Scientifique

Discovery of Inhibitors

Discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide Inhibitors

Research has identified a series of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, with the triazine heterocycle being crucial for high potency and selectivity. This discovery aids in investigating various disease models by providing a tool compound for in vivo target engagement studies, indicating the compound's utility in medicinal chemistry and pharmacology R. Thalji et al., 2013.

Synthesis and Reactivity Studies

Preparation and Reactivity of Piperidinedione Derivatives

The preparation and structural determination of piperidinedione derivatives have shown their importance as synthetic intermediates in the synthesis of natural products and pharmacologically interesting compounds. These studies highlight the compound's role in the synthesis of therapeutic agents for various conditions Samir Ibenmoussa et al., 1998.

Anticancer Applications

Synthesis of Piperidine-4-carboxylic Acid Ethyl Ester-appended Oxadiazole Hybrids

The sequential synthesis and evaluation of these hybrids as anticancer agents demonstrate the compound's potential application in cancer treatment. The study shows promising results in terms of the compounds' anticancer activities, indicating their therapeutic usefulness upon further investigation A. Rehman et al., 2018.

Analgesic Activity

Synthesis of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides

Research into the synthesis of these compounds has revealed their potential as extremely potent analgesics. This work suggests the possibility of developing new analgesic drugs from related compounds, highlighting the importance of the piperidine framework in medicinal chemistry P. V. Van Daele et al., 1976.

Molecular Structure Studies

Study on the Molecular Structure of Piperidine Derivatives

Investigations into the molecular structure of piperidine derivatives, such as the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, contribute to understanding the compound's interactions and stability. Such studies are foundational for designing drugs with optimized properties I. Khan et al., 2013.

Mécanisme D'action

The mechanism of action of “Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” is likely to be complex and may depend on the specific application of the compound. Trifluoromethylpyridines and their derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Orientations Futures

The future directions for research on “Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” and related compounds are likely to be driven by their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines and their derivatives will be discovered in the future .

Propriétés

IUPAC Name |

methyl 4-[[3-[4-(trifluoromethyl)phenyl]propanoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O3/c1-26-17(25)23-10-8-14(9-11-23)12-22-16(24)7-4-13-2-5-15(6-3-13)18(19,20)21/h2-3,5-6,14H,4,7-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUIYQXNOZNMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)